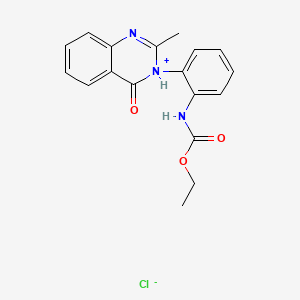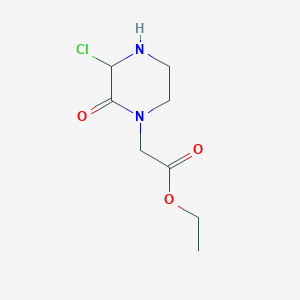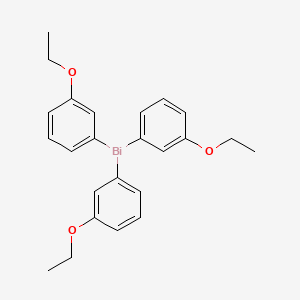
Tris(3-ethoxyphenyl)bismuthane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi, also known by its IUPAC name tris (3-ethoxyphenyl)bismuthane, is a chemical compound with the molecular formula C24H27BiO3 and a molecular weight of 572.40 g/mol . This compound is primarily used in research and experimental applications due to its unique chemical properties.
Preparation Methods
The synthesis of three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi involves the reaction of ethoxyphenyl derivatives with bismuth compounds under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency.
Chemical Reactions Analysis
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Three rooms ethoxyoxopropyl-methyldichlorosilane phenyl bi is unique due to its specific structure and chemical properties. Similar compounds include:
Tris (3-ethoxyphenyl)bismuthine: A closely related compound with similar chemical properties.
Tris (4-ethoxyphenyl)bismuthine: Another similar compound with slight variations in the position of the ethoxy groups.
Tris (2-ethoxyphenyl)bismuthine: A compound with the ethoxy groups in a different position, leading to different chemical behavior
Properties
CAS No. |
205067-46-5 |
|---|---|
Molecular Formula |
C24H27BiO3 |
Molecular Weight |
572.4 g/mol |
IUPAC Name |
tris(3-ethoxyphenyl)bismuthane |
InChI |
InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*3-4,6-7H,2H2,1H3; |
InChI Key |
UUGNETVFBURQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)[Bi](C2=CC=CC(=C2)OCC)C3=CC=CC(=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)


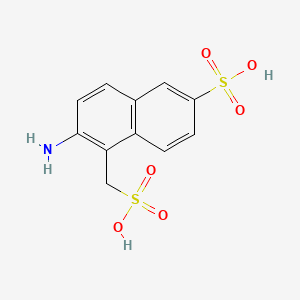

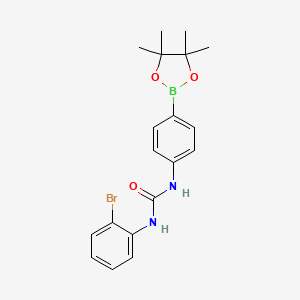
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
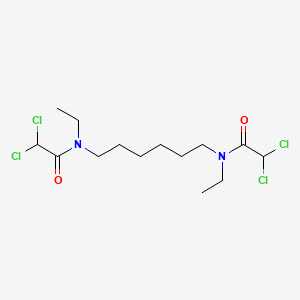
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
